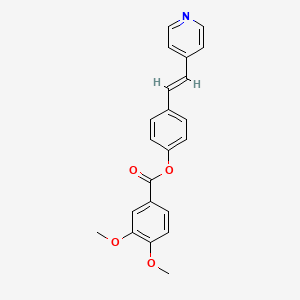

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate

Beschreibung

Eigenschaften

IUPAC Name |

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-25-20-10-7-18(15-21(20)26-2)22(24)27-19-8-5-16(6-9-19)3-4-17-11-13-23-14-12-17/h3-15H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBBGRMHVDVJGF-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate typically involves a multi-step process:

Formation of the Vinylpyridine Intermediate: This step involves the reaction of pyridine with a vinyl group, often through a Heck reaction, which couples an aryl halide with an alkene in the presence of a palladium catalyst.

Esterification: The vinylpyridine intermediate is then reacted with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Heck reaction and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.

Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Epoxides or diols.

Reduction: Ethyl derivatives.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate exhibit antioxidant properties. For instance, derivatives of pyridin-4-yl have been shown to possess significant radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases . The presence of methoxy groups enhances the electron-donating ability of the compound, potentially increasing its efficacy as an antioxidant.

Aldose Reductase Inhibition

The compound's structure suggests potential activity as an aldose reductase inhibitor (ARI), which is vital in treating diabetic complications. Studies have demonstrated that certain pyridine derivatives can selectively inhibit aldose reductase, thereby reducing sorbitol accumulation and associated cellular damage in diabetic patients . The introduction of the vinyl and phenyl groups may enhance binding affinity to the target enzyme.

Material Science

Organic Light Emitting Diodes (OLEDs)

Compounds containing pyridine and vinyl functionalities are explored for their application in OLEDs due to their photophysical properties. The conjugated system in (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate can facilitate efficient charge transport and light emission . The incorporation of this compound into OLED materials could lead to improved performance metrics such as brightness and efficiency.

Polymer Science

In polymer chemistry, the compound can serve as a monomer or cross-linking agent in the synthesis of advanced materials. Its ability to form stable interactions with various substrates makes it suitable for creating functionalized polymers that can be used in sensors or drug delivery systems.

Synthesis and Catalysis

Synthetic Intermediates

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive vinyl group allows for further functionalization through various coupling reactions, including Suzuki or Heck reactions . This versatility makes it valuable for developing new pharmaceuticals or agrochemicals.

Catalytic Applications

The compound's structure may also lend itself to catalytic applications in organic transformations. Transition metal complexes involving similar pyridine derivatives have been reported to catalyze a range of reactions, including cross-coupling and oxidation processes . Such catalytic systems could enhance reaction efficiency and selectivity in synthetic routes.

Case Study 1: Aldose Reductase Inhibitors

A study investigated several pyridine-based compounds for their inhibitory effects on aldose reductase. The results indicated that modifications on the pyridine ring significantly influenced inhibitory potency, with some compounds achieving IC50 values as low as 0.789 μM . This highlights the potential of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate as a lead compound for further development.

Case Study 2: OLED Performance

Research on OLED materials incorporating pyridine derivatives showed enhanced luminescent properties compared to traditional materials. Devices utilizing these compounds exhibited improved efficiency and stability under operational conditions, suggesting that (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate could contribute positively to next-generation display technologies .

Wirkmechanismus

The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate depends on its application:

Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in an inflammatory pathway, thereby reducing inflammation.

Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial. The vinyl and pyridine groups can facilitate charge transfer, while the dimethoxybenzoate group can influence the compound’s stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Pyridyl Isomerism : The position of the pyridyl nitrogen (4- vs. 2-position in compounds I and II) alters electronic properties and coordination behavior. Pyridin-4-yl groups are more likely to engage in axial metal coordination, whereas pyridin-2-yl groups may favor chelation .

- Functional Group Diversity: The aldehyde in precursor I serves as a reactive handle for further derivatization (e.g., oxidation to carboxylic acids for conjugation with amino-TEMPO) .

- Stereochemical Consistency : All compounds retain the E-configuration at the vinyl or hydrazone group, preserving conjugation and planar geometry, which is critical for optoelectronic applications .

Physicochemical and Functional Comparisons

- Solubility and Reactivity : The 3,4-dimethoxybenzoate group in the target compound and the bromo-hydrazone analog enhances lipophilicity compared to the aldehyde precursor I. However, the bromo substituent in the latter may introduce steric hindrance or polarizability .

- Coordination Potential: The pyridin-4-yl group in the target compound is structurally analogous to MOF linkers (e.g., pyridyl-carboxylates), suggesting utility in constructing porous materials . Precursor I’s aldehyde group, while reactive, lacks direct coordination sites unless modified.

Biologische Aktivität

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular docking studies, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H20N2O5. Its structure features a vinyl group connected to a phenyl ring and a pyridine moiety, contributing to its unique chemical properties.

Synthesis

The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate involves several steps, typically starting from commercially available precursors. A common method includes the use of palladium-catalyzed coupling reactions to form the vinyl linkages.

Antimicrobial Activity

Research indicates that compounds similar to (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiplasmodial Activity

Molecular docking studies have suggested that (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate could inhibit Plasmodium falciparum dihydrofolate reductase (DHFR), an essential enzyme for the survival of the malaria parasite. The compound exhibited promising binding affinity in silico, indicating potential as an antimalarial agent .

Tyrosinase Inhibition

The compound has also been evaluated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. In vitro assays revealed that certain analogs of this compound significantly inhibit tyrosinase activity, suggesting potential applications in skin whitening and treating hyperpigmentation .

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated a series of pyridine derivatives for their antimicrobial efficacy. Among these derivatives, one exhibiting structural similarity to (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate showed MIC values as low as 10 µg/mL against S. aureus .

Study 2: Antimalarial Potential

In another investigation focused on antimalarial compounds, the target compound was docked against PfDHFR. Results indicated that it could serve as a lead compound for further development in antimalarial drug discovery due to its favorable binding interactions and low predicted toxicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate, and how is stereochemical purity ensured?

Answer: The compound is synthesized via a Knoevenagel condensation between pyridine-4-carbaldehyde and a substituted benzaldehyde derivative under solvent-free conditions, followed by esterification with 3,4-dimethoxybenzoyl chloride. Key parameters include:

- Temperature control (80–100°C) to favor the E-isomer.

- Use of piperidine as a catalyst to enhance reaction efficiency.

- Jones oxidation (CrO₃/H₂SO₄) for converting aldehyde intermediates to carboxylic acids, requiring precise stoichiometry to avoid over-oxidation .

Stereochemical purity is confirmed by 1H NMR coupling constants (J = 16–17 Hz for trans vinyl protons) and X-ray diffraction to validate the E-configuration .

Advanced: How can computational modeling resolve discrepancies between predicted and observed spectroscopic data for this compound?

Answer: Discrepancies often arise from solvent effects or incomplete basis sets. A systematic approach involves:

Time-dependent DFT with polarizable continuum models (PCM) to simulate solvent interactions.

2D NMR techniques (COSY, NOESY) to resolve spatial relationships, particularly vinyl proton coupling.

Single-crystal X-ray diffraction to validate bond distances (e.g., C=C at 1.34 Å) and dihedral angles (<5° between aromatic rings) .

For example, X-ray analysis confirmed the trans configuration, resolving ambiguities in NOE correlations between pyridyl and adjacent protons .

Basic: What spectroscopic benchmarks are critical for characterizing this compound’s structural integrity?

Answer: Key techniques and signatures include:

- 1H NMR : Vinyl protons (δ 6.8–7.2 ppm, J = 16.2 Hz for E-isomer).

- IR Spectroscopy : Ester carbonyl stretch (1720–1740 cm⁻¹).

- UV-Vis : π→π* transitions (λmax ~300–350 nm) from the conjugated system.

- HRMS : Molecular ion ([M+H]⁺) matching theoretical mass (±0.001 Da).

- X-ray Diffraction : Unit cell parameters (e.g., monoclinic system, space group P2₁) for definitive structural confirmation .

Advanced: What strategies optimize synthetic yield while minimizing Z-isomer formation?

Answer: Three approaches enhance E-selectivity:

Excess aldehyde : Pyridine-4-carbaldehyde in a 1.5:1 molar ratio shifts equilibrium toward the E-isomer.

Microwave-assisted synthesis : Reduces reaction time (30 minutes at 120°C) and improves selectivity (>95% E).

Chromatographic separation : Silver nitrate-impregnated silica preferentially binds Z-isomers via π-complexation, achieving >98% purity .

Basic: How should researchers mitigate degradation during storage and handling?

Answer: Stability considerations include:

- Photodegradation : Store in amber glass under inert gas (Argon) to prevent E→Z isomerization.

- Hydrolysis : Use desiccants (molecular sieves) and low-temperature storage (-20°C).

- Analytical monitoring : HPLC (C18 column, 80:20 MeOH/H₂O) tracks degradation, with <5% impurity thresholds over six months .

Advanced: How are conflicting NMR assignments for the benzoate moiety resolved?

Answer: Ambiguities in methoxy group positions (C3 vs. C4) are addressed via:

HMBC correlations : Methoxy protons (δ 3.8–3.9 ppm) correlate with C3 (δ 56.2 ppm) and C4 (δ 56.5 ppm).

Selective NOE : Irradiating vinyl protons enhances signals for spatially proximate aromatic protons.

Comparative analysis : Reference to 3,4-dimethoxybenzoic acid derivatives validates substitution patterns .

Basic: What are the primary research applications of this compound in material science?

Answer: Potential applications include:

- Optoelectronic materials : Conjugated vinyl-pyridyl systems enable charge-transfer studies.

- Coordination polymers : Pyridyl nitrogen serves as a ligand for metal-organic frameworks (MOFs), though direct evidence requires further study .

- Fluorescence probes : Extended π-systems may exhibit aggregation-induced emission (AIE), though this remains hypothetical without empirical data .

Advanced: What mechanistic insights explain solvent-free Knoevenagel reaction efficiency?

Answer: The solvent-free protocol leverages:

- Reduced activation energy : Intermolecular interactions between aldehyde and active methylene groups are enhanced.

- Catalyst role : Piperidine deprotonates the methylene group, forming a nucleophilic enolate.

- Thermodynamic control : Higher temperatures favor the E-isomer’s stability .

Basic: How is the esterification step optimized to prevent side reactions?

Answer: Critical steps include:

- Slow addition : 3,4-Dimethoxybenzoyl chloride is added dropwise to avoid exothermic side reactions.

- Base selection : Triethylamine scavenges HCl, preventing acid-catalyzed hydrolysis.

- Low temperature : Maintained at 0–5°C during esterification to suppress racemization .

Advanced: Can this compound serve as a precursor for bioactive derivatives? What functionalization strategies are viable?

Answer: Potential derivatization pathways:

- Amidation : Replace the ester with amines (e.g., TEMPO derivatives) via oxalyl chloride activation.

- Metal coordination : Pyridyl nitrogen binds transition metals (e.g., Ru, Ir) for catalytic or luminescent applications.

- Click chemistry : Alkyne-functionalized analogs enable Cu-catalyzed cycloadditions for polymer synthesis.

These strategies are extrapolated from related pyridylvinylbenzoate systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.